molecular formula C17H17N5OS B2407464 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide CAS No. 874783-06-9

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide

Cat. No.: B2407464
CAS No.: 874783-06-9
M. Wt: 339.42
InChI Key: FZHZIDSMWHRVSA-UHFFFAOYSA-N
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Description

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide is a compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

The synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide typically involves the reaction of 4-amino-5-phenyl-1,2,4-triazole-3-thiol with N-benzylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient and scalable processes, such as microwave-assisted synthesis, to achieve higher yields and purity .

Chemical Reactions Analysis

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with desired properties.

    Biology: It has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new drugs to combat resistant strains of bacteria and fungi.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer, due to its ability to inhibit specific molecular targets and pathways.

    Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity

Mechanism of Action

The mechanism of action of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins involved in critical biological processes, leading to the disruption of cellular functions and ultimately causing cell death. This makes it a potential candidate for the development of new therapeutic agents .

Comparison with Similar Compounds

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c18-22-16(14-9-5-2-6-10-14)20-21-17(22)24-12-15(23)19-11-13-7-3-1-4-8-13/h1-10H,11-12,18H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHZIDSMWHRVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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